

Purity and appearance of 6-Bromopyridine-2-carbaldehyde

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Compound of Interest

Compound Name: 6-Bromopyridine-2-carbaldehyde

Cat. No.: B014951

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An In-Depth Technical Guide to the Purity and Appearance of **6-Bromopyridine-2-carbaldehyde**

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **6-Bromopyridine-2-carbaldehyde** (BPCA), a critical building block in pharmaceutical synthesis and materials science.^{[1][2][3]} As a Senior Application Scientist, my objective is to move beyond mere data recitation. Instead, this document elucidates the causality behind the observed properties and the logic underpinning the analytical and purification methodologies. The protocols described herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can achieve and verify the high purity required for their applications.

Core Physicochemical & Structural Characteristics

6-Bromopyridine-2-carbaldehyde (CAS No: 34160-40-2) is a pyridine derivative whose utility is derived from its bifunctional nature: the reactive aldehyde group and the synthetically versatile bromo-substituted pyridine ring.^[3] Understanding its fundamental properties is the first step in ensuring its quality for downstream applications.

Appearance and Physical State

Under standard laboratory conditions, high-purity **6-Bromopyridine-2-carbaldehyde** presents as a crystalline solid.^{[1][4]} The color is a primary, albeit qualitative, indicator of purity.

- High Purity (>97%): Typically appears as white, off-white, cream, or light yellow crystals, flakes, or powder.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Presence of Impurities: A darker yellow, beige, or light brown coloration can indicate the presence of oxidation byproducts or residual reagents from synthesis.[\[1\]](#)

The molecule is essentially planar, a conformation that facilitates crystal packing through intermolecular C—H⋯N hydrogen bonds.[\[2\]](#)[\[6\]](#) This planarity and bonding contribute to its solid state at room temperature.

Key Physicochemical Data

Quantitative data provides a robust baseline for quality control. The values below are consolidated from authoritative sources and represent the expected range for high-purity material.

Property	Value	Source(s)
CAS Number	34160-40-2	[7]
Molecular Formula	C ₆ H ₄ BrNO	[1] [7]
Molecular Weight	186.01 g/mol	[1] [7]
Melting Point	79 - 85 °C	[1] [4] [5] [7]
Boiling Point	248.2 ± 20.0 °C (Predicted)	[1]
Density	1.683 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Soluble in chloroform, dichloromethane, ether, ethyl acetate, and methanol. Insoluble in water.	[1] [3]

Causality Insight: The melting point is a critical purity indicator. A broad melting range or a depression from the established 79-85 °C range strongly suggests the presence of impurities, which disrupt the crystalline lattice of the pure compound.

Synthesis, Impurities, and Purification Strategies

The purity of the final product is intrinsically linked to its synthetic route and subsequent purification. The most common synthetic pathways involve the oxidation and bromination of pyridine derivatives.^[1]

Common Synthetic Routes & Potential Impurities

- From 2-Bromo-6-methylpyridine: This route involves the oxidation of the methyl group to an aldehyde. Incomplete oxidation can leave unreacted starting material. Over-oxidation could potentially lead to the corresponding carboxylic acid (6-bromopicolinic acid).
- From 2,6-Dibromopyridine: This involves a metal-halogen exchange followed by formylation.^[8] Residual 2,6-dibromopyridine is a common impurity if the reaction does not go to completion.^[8]

Other potential impurities include residual solvents (e.g., toluene, dichloromethane, ethyl acetate) used during synthesis and workup, and byproducts from side reactions.^[3]^[8]

Purification Protocol: Recrystallization

Recrystallization is the most effective and common method for purifying solid **6-Bromopyridine-2-carbaldehyde**. The choice of solvent is critical and is based on the compound's solubility profile: highly soluble in the hot solvent and poorly soluble in the cold solvent. A mixed solvent system, such as ethanol/water, is often effective.^[8]

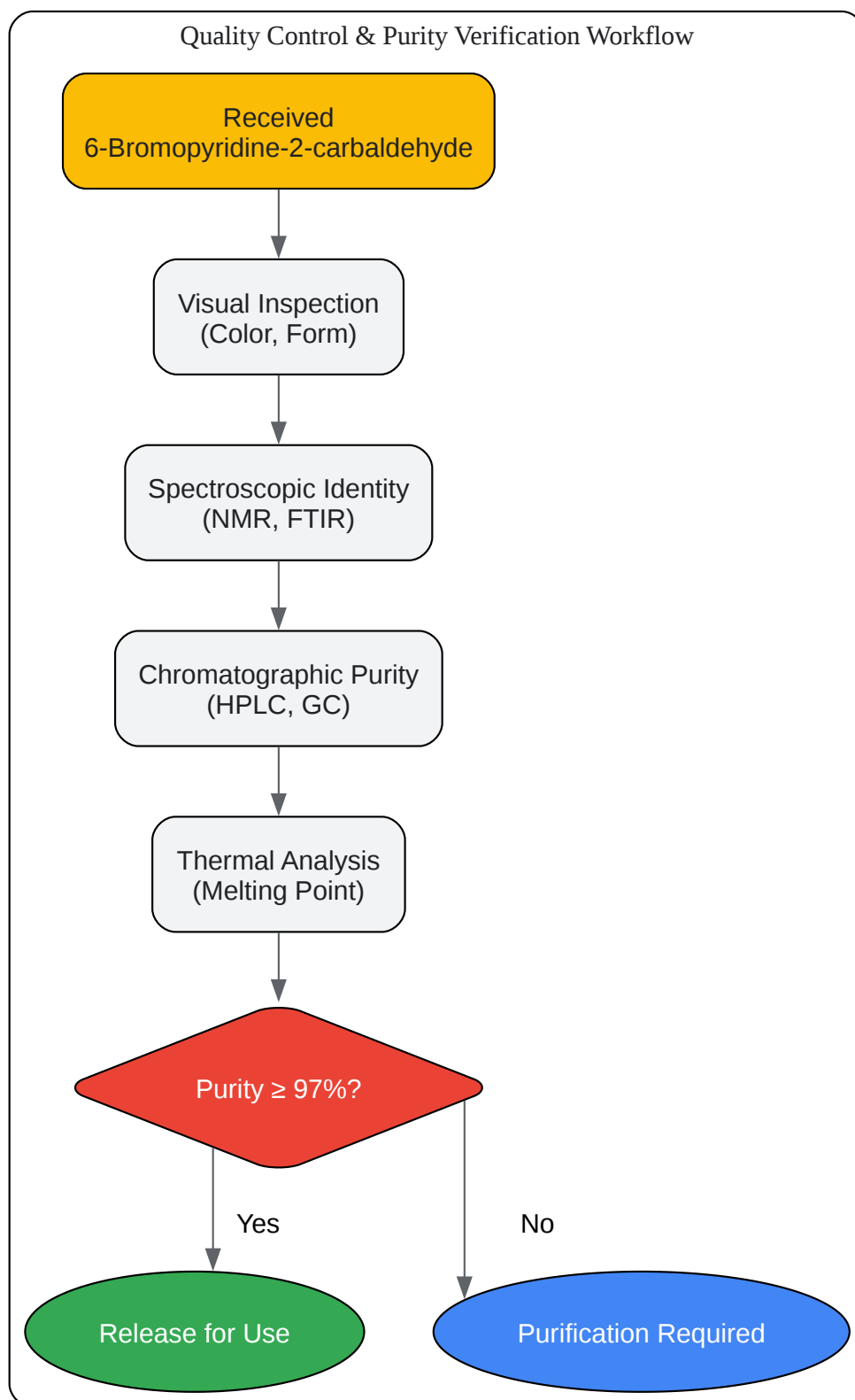
Step-by-Step Recrystallization Protocol:

- Solvent Selection: Based on solubility data, an ethanol/water or ethyl acetate/heptane system is a logical starting point.
- Dissolution: Place the crude **6-Bromopyridine-2-carbaldehyde** in a flask and add the minimum amount of hot ethanol (or ethyl acetate) required to fully dissolve the solid.
- Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.

- Crystallization: Slowly add water (or heptane) dropwise to the hot solution until it becomes slightly turbid. Reheat gently until the solution is clear again.
- Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath (2-8°C) for at least one hour to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
- Drying: Dry the crystals under vacuum to remove residual solvent. The resulting white or light-yellow solid should exhibit a sharp melting point.[8]

Analytical Workflows for Purity Determination

A multi-pronged analytical approach is necessary to confirm the purity and identity of **6-Bromopyridine-2-carbaldehyde**. No single technique is sufficient; instead, they provide complementary information.



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Caption: Quality control workflow for **6-Bromopyridine-2-carbaldehyde**.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule.

- Causality: A C18 (octadecylsilyl) column is used because its nonpolar stationary phase effectively retains the moderately polar **6-Bromopyridine-2-carbaldehyde**. A mobile phase of acetonitrile and water provides the necessary polarity gradient to elute the compound and separate it from more polar or less polar impurities. UV detection is highly effective due to the aromatic pyridine ring, which absorbs strongly around 254 nm.

Step-by-Step HPLC Protocol:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid to improve peak shape).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 254 nm.
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile.
- Injection: Inject 10 μ L of the sample solution.
- Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. A purity of $\geq 97\%$ is standard for most commercial grades.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation and can detect impurities that are structurally different from the main compound.

- ^1H NMR (Proton NMR): The proton spectrum is used for initial identity confirmation. The key signals for **6-Bromopyridine-2-carbaldehyde** are the aldehyde proton (a singlet around 9.6-10.0 ppm) and the three distinct aromatic protons on the pyridine ring.

- ^{13}C NMR (Carbon NMR): This technique confirms the carbon skeleton, including the characteristic carbonyl carbon of the aldehyde group (around 190-194 ppm).

Trustworthiness Insight: The absence of unexpected signals in the NMR spectrum is a strong indicator of high purity. For example, the presence of a quartet and triplet in the 1-3 ppm range could indicate residual ethyl acetate solvent.

Mass Spectrometry (MS)

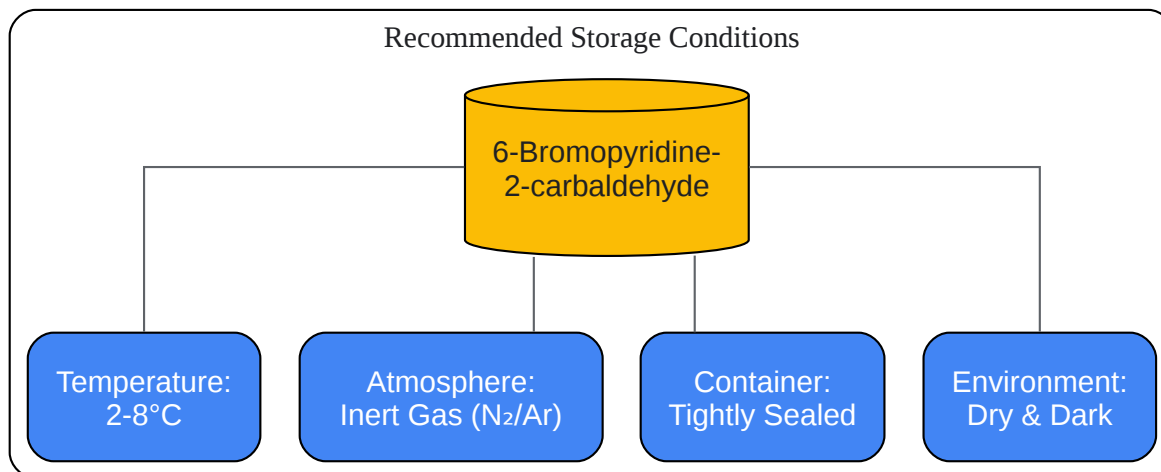
MS is used to confirm the molecular weight of the compound. When coupled with Gas Chromatography (GC-MS), it can also identify and quantify volatile impurities. The expected molecular ion peak $[\text{M}]^+$ for $\text{C}_6\text{H}_4\text{BrNO}$ would be observed around m/z 185 and 187 with a characteristic ~1:1 isotopic pattern due to the presence of the bromine atom (^{79}Br and ^{81}Br).

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the purity and integrity of **6-Bromopyridine-2-carbaldehyde** over time.

Storage Recommendations

- Temperature: The compound should be stored under refrigeration at 2-8°C.^{[1][7]} This low temperature minimizes the rate of potential degradation or side reactions.
- Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).^[9] The aldehyde functional group is susceptible to oxidation, and excluding air and moisture is critical.
- Location: Keep in a dark, dry, and well-ventilated place.^{[9][10]}



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Caption: Key storage parameters for maintaining compound stability.

Safety and Handling

6-Bromopyridine-2-carbaldehyde is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[5][11]

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a fume hood.[5] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
- Handling: Avoid creating dust. Wash hands thoroughly after handling.[5]
- Spills: In case of a spill, avoid breathing dust, ensure adequate ventilation, and collect the material for disposal in an approved waste plant.[5]

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